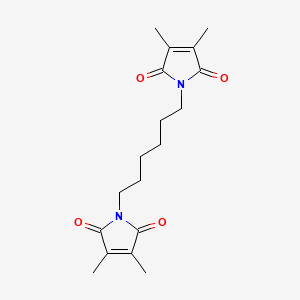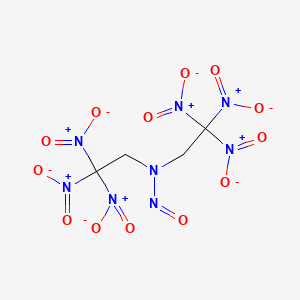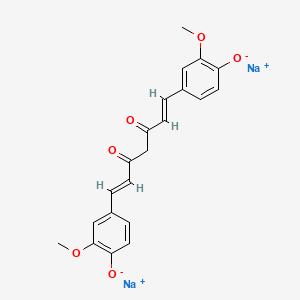
Tin-bromine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bromostannane can be synthesized through several methods. One common approach involves the reaction of stannane (SnH₄) with bromine (Br₂) under controlled conditions. This reaction typically requires a solvent such as carbon disulfide (CS₂) and is carried out at elevated temperatures to facilitate the formation of bromostannane.
Another method involves the reaction of stannanols with magnesium dibromide (MgBr₂). In this process, the hydroxyl group of the stannanol is exchanged for a bromine atom, resulting in the formation of bromostannane .
Industrial Production Methods
Industrial production of bromostannane often involves large-scale reactions using stannane and bromine. The reaction is conducted in specialized reactors designed to handle the reactive nature of the chemicals involved. The process is optimized to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bromostannane undergoes various chemical reactions, including:
Oxidation: Bromostannane can be oxidized to form tin oxides and other tin-containing compounds.
Reduction: It can be reduced to form stannane and other lower oxidation state tin compounds.
Substitution: Bromostannane can participate in substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Tin oxides (SnO₂) and other tin compounds.
Reduction: Stannane (SnH₄) and related compounds.
Substitution: Various organotin compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Bromostannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Bromostannane derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of bromostannane compounds in drug development and delivery systems.
Industry: Bromostannane is used in the production of polymers, coatings, and other materials where tin compounds are required.
Wirkmechanismus
The mechanism by which bromostannane exerts its effects involves its ability to form stable bonds with various organic and inorganic molecules. The tin atom in bromostannane can coordinate with different ligands, facilitating a range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorostannane (SnH₃Cl): Similar to bromostannane but with a chlorine atom instead of bromine.
Iodostannane (SnH₃I): Contains an iodine atom in place of bromine.
Fluorostannane (SnH₃F): Features a fluorine atom instead of bromine.
Uniqueness of Bromostannane
Bromostannane is unique due to its specific reactivity and stability compared to other halogenated stannanes. The bromine atom provides a balance between reactivity and stability, making bromostannane a versatile compound for various chemical reactions and applications.
Eigenschaften
Molekularformel |
BrSn |
|---|---|
Molekulargewicht |
198.61 g/mol |
IUPAC-Name |
bromotin |
InChI |
InChI=1S/BrH.Sn/h1H;/q;+1/p-1 |
InChI-Schlüssel |
BTHOBAVISFLLOH-UHFFFAOYSA-M |
Kanonische SMILES |
Br[Sn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


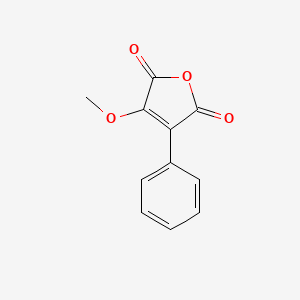

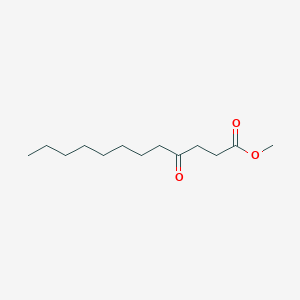
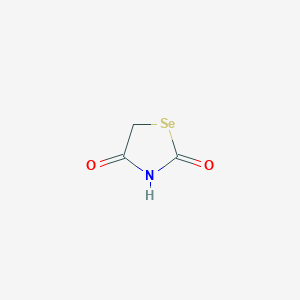
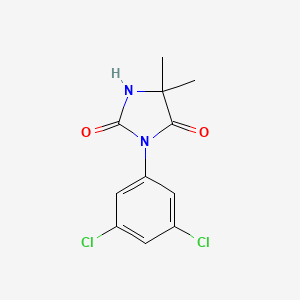
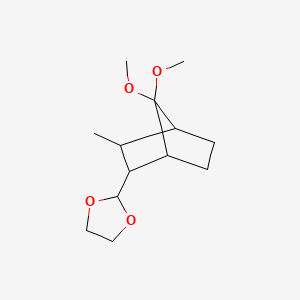
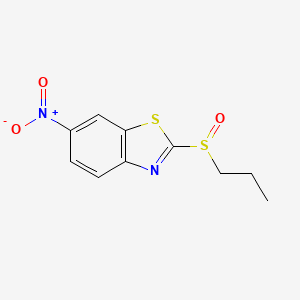

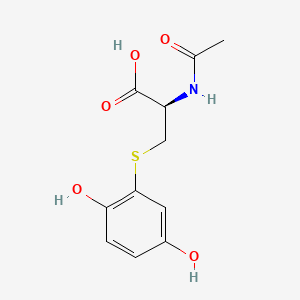
![13-Oxabicyclo[10.1.0]trideca-4,8-diene, 1,4,8-trimethyl-](/img/structure/B14679293.png)
